molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8

6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate

Cat. No. B2579637
M. Wt: 316.357
InChI Key: MIZUMQMOWWRMIR-UHFFFAOYSA-N
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Patent
US08664407B2

Procedure details

A solution of 3 (15 mg, 0.014 mmol) in DMF (2 mL) was treated with 5% piperidine in DMF (2 mL) and the reaction mixture was stirred for 10 min at 25° C. The crude product was precipitated with diethyl ether and used for the next step without further purification. The crude product was dissolved in DMF (3 mL) followed by the addition of 4 (25 mg, 0.025 mmol) in DMF (2 mL) and DIEA (20 uL). The reaction mixture was stirred for 2 hrs at room temperature. TFA was added to the reaction mixture and the reaction mixture was stirred at room temperature for 45 min to yield compound 5 as indicated by analytical HPLC. Crude product was purified by Prep HPLC (SymmetrPrep C18, 7 μm, 19×150 mm column), eluted at 10 ml/min (0.01% TFA in water/acetonitrile) with a gradient: 10% acetonitrile in 5 min, 10% to 50% acetonitrile in 15 min, maintaining 50% acetonitrile in 5 min, 50% to 100% acetonitrile in 5 min, to obtain 5 (3 mg, 94%). MS: (MH)+ 889.
Name
3
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2=[C:6]3[C:10]([CH:11]=[CH:12][C:4]2=[N:3][C:2]=1[C:13]([O:15][CH3:16])=[O:14])=[N:9][CH:8]=[CH:7]3.N1[CH2:22][CH2:21][CH2:20]CC1.C1C2=C3C(=CC=C2NC1)NC([C:35]([O:37]C)=[O:36])=C3.[C:39](O)(C(F)(F)F)=O>CN(C=O)C.CCN(C(C)C)C(C)C>[C:21]([O:37][C:35]([N:9]1[C:10]2[C:6](=[C:5]3[C:4](=[CH:12][CH:11]=2)[NH:3][C:2]([C:13]([O:15][CH3:16])=[O:14])=[CH:1]3)[CH2:7][CH2:8]1)=[O:36])([CH3:20])([CH3:22])[CH3:39]

Inputs

Step One
Name
3
Quantity
15 mg
Type
reactant
Smiles
C1=C(N=C2C1=C1C=CN=C1C=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mg
Type
reactant
Smiles
C1CNC=2C1=C1C=C(NC1=CC2)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 μL
Type
solvent
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 min at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was precipitated with diethyl ether
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in DMF (3 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hrs at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 45 min
Duration
45 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C3C=C(NC3=CC=C21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.